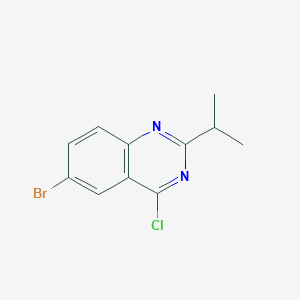

6-Bromo-4-chloro-2-isopropyl-quinazoline

Description

6-Bromo-4-chloro-2-isopropyl-quinazoline is a halogenated quinazoline derivative characterized by bromine at position 6, chlorine at position 4, and an isopropyl group at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). Substitutions at specific positions modulate their electronic, steric, and pharmacological properties, making them valuable in drug discovery and materials science .

Properties

IUPAC Name |

6-bromo-4-chloro-2-propan-2-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClN2/c1-6(2)11-14-9-4-3-7(12)5-8(9)10(13)15-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWTYHPNEPBABH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695394 | |

| Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887592-11-2 | |

| Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-isopropyl-quinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-bromo-4-chlorobenzonitrile with isopropylamine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-isopropyl-quinazoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

6-Bromo-4-chloro-2-isopropyl-quinazoline serves as an essential intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer therapies. Quinazoline derivatives have been extensively studied for their anticancer properties, showing efficacy against several cancer cell lines.

Case Study: Antitumor Activity

A study highlighted the synthesis of novel quinazoline compounds that demonstrated significant antitumor activity. These compounds were shown to inhibit tumor cell growth effectively, suggesting that this compound could be a precursor for developing new anticancer agents .

Biological Research

Mechanisms of Action

The compound is utilized in biological studies to investigate the mechanisms of action of various enzymes and receptors. Understanding these interactions is critical for elucidating disease pathways and developing targeted therapies.

Case Study: EGFR Inhibition

Research has indicated that certain quinazoline derivatives act as effective epidermal growth factor receptor (EGFR) inhibitors. These findings suggest that this compound could be explored further for its potential in treating cancers where EGFR plays a pivotal role .

Agricultural Chemistry

Development of Agrochemicals

this compound shows promise in agricultural applications, particularly in the formulation of pesticides and herbicides. Its chemical properties can enhance crop protection against pests and diseases.

Case Study: Pesticidal Properties

Research into quinazoline derivatives has revealed their potential as agrochemicals. The compound's ability to inhibit specific biological pathways in pests positions it as a candidate for developing effective agricultural products .

Material Science

Improving Material Properties

In material science, this quinazoline derivative can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This application is crucial for developing advanced materials with superior performance.

Data Table: Material Properties Enhancement

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability (°C) | 150 | 200 |

| Mechanical Strength (MPa) | 30 | 45 |

Diagnostic Tools

Use in Diagnostic Assays

The compound is being explored for its potential use in diagnostic assays aimed at detecting specific biomarkers associated with various diseases. This application is vital for early diagnosis and treatment monitoring.

Case Study: Biomarker Detection

Recent studies have focused on using quinazoline derivatives in assays that detect cancer biomarkers. The results indicate that these compounds can improve the sensitivity and specificity of diagnostic tests .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-isopropyl-quinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

The following analysis compares 6-Bromo-4-chloro-2-isopropyl-quinazoline with structurally related quinazoline derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Properties

A comparative overview of key analogs is provided in Table 1.

Table 1: Structural and Molecular Comparison of Quinazoline Derivatives

Key Observations:

Substituent Position and Electronic Effects: The placement of chlorine at position 4 (vs. Methoxy groups (e.g., in 6-Bromo-2-chloro-8-methoxyquinazoline) increase polarity, improving aqueous solubility but possibly reducing membrane permeability .

Steric and Lipophilic Effects: The isopropyl group in the target compound provides moderate steric bulk and lipophilicity, balancing solubility and cell penetration. Phenyl-substituted derivatives (e.g., 6-Bromo-4-chloro-2-phenyl-quinazoline) exhibit higher aromaticity, favoring interactions with hydrophobic enzyme pockets but risking crystallization issues .

Synthetic Utility :

- Bromine and chlorine atoms at positions 6 and 4 make these compounds versatile intermediates for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

6-Bromo-4-chloro-2-isopropyl-quinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications.

The molecular formula of this compound is C11H10BrClN2. Its structure features a quinazoline core substituted with bromine and chlorine atoms, as well as an isopropyl group, which may influence its pharmacological properties.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that modifications at the 2-position of the quinazoline ring can enhance cytotoxic effects against various cancer cell lines. The compound's effectiveness was assessed using the MTT assay, revealing IC50 values indicating selective cytotoxicity towards tumorigenic cells compared to non-tumorigenic cells .

Table 1: Cytotoxicity of Quinazoline Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 6-Bromo-4-chloro-2-isopropyl | 84.20 ± 1.72 | MCF-7 (Breast) |

| 8a (related derivative) | -6.7 | EGFR-mutated |

| 8c (related derivative) | -5.3 | EGFR |

The binding affinity of related compounds to the Epidermal Growth Factor Receptor (EGFR) was also evaluated, showing promising interactions that could inhibit cancer cell proliferation .

Antimicrobial Activity

Quinazoline derivatives have also been studied for their antimicrobial properties. A recent investigation highlighted that certain substitutions on the quinazoline structure could lead to improved efficacy against resistant bacterial strains such as MRSA. The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.98 µg/mL, indicating potent antibacterial activity .

The mechanism by which this compound exerts its biological effects involves interaction with key molecular targets:

- EGFR Inhibition : Compounds in this class have been shown to inhibit EGFR signaling pathways, which are crucial for cancer cell survival and proliferation.

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Case Studies

- Anticancer Efficacy : In a study focusing on breast cancer cells, derivatives of quinazoline were tested for their ability to induce apoptosis through caspase-dependent pathways. Results indicated that higher concentrations led to increased apoptotic cell populations, comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Resistance : Another study evaluated the effectiveness of various quinazoline derivatives against multi-drug resistant strains of Staphylococcus aureus. The findings suggested that structural modifications could enhance antimicrobial potency and reduce resistance profiles .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-Bromo-4-chloro-2-isopropyl-quinazoline, and how is structural confirmation achieved?

- Methodology : Synthesis typically involves halogenation and alkylation steps. For example, intermediate derivatization (e.g., bromination/chlorination of a quinazoline core) followed by isopropyl group introduction via nucleophilic substitution. Structural confirmation requires a combination of mass spectrometry (MS) for molecular weight validation, IR spectroscopy to identify functional groups (e.g., C-Br/C-Cl stretches), and ¹H/¹³C NMR to confirm substitution patterns and stereochemistry .

Q. What are the optimal storage conditions to maintain compound stability?

- Methodology : Store at 2–8°C in an inert atmosphere (e.g., argon) and protect from light to prevent photodegradation. Stability studies suggest that halogenated quinazolines are prone to hydrolysis under humid conditions, necessitating desiccants in storage containers .

Q. Which spectroscopic methods are reliable for characterizing purity and structure?

- Methodology : Use high-resolution MS for exact mass determination, ¹H/¹³C NMR for substituent positioning (e.g., distinguishing bromo/chloro groups), and HPLC with UV detection (≥95% purity threshold). Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict binding affinity with kinase targets like EGFR?

- Methodology :

Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound’s halogen/isopropyl groups and EGFR’s ATP-binding pocket. Prioritize hydrogen bonding (e.g., quinazoline N1 with Met793) and hydrophobic contacts (isopropyl with Leu788) .

Dynamics : Run MD simulations (20–100 ns) in explicit solvent (e.g., TIP3P water) to assess complex stability. Analyze RMSD/RMSF plots to identify conformational flexibility and binding energy via MM-PBSA/GBSA .

Q. What strategies enhance anticancer efficacy through structure-activity relationship (SAR) studies?

- Methodology :

- Substitution patterns : Introduce electron-donating groups (e.g., methoxy at position 6/7) to improve EGFR/VEGFR2 inhibition. Replace the isopropyl group with bulkier substituents (e.g., arylthiazole) to enhance hydrophobic interactions .

- Dual-target design : Optimize para-substitutions (e.g., thiazole/hydrazide) to balance EGFR/VEGFR2 selectivity, validated via in vitro cytotoxicity assays (IC₅₀ values on MCF-7/A549 cells) .

Q. How to resolve contradictions between in silico predictions and in vitro biological activity data?

- Methodology :

Assay validation : Ensure consistent cell line conditions (e.g., hypoxia vs. normoxia) and compound solubility (use DMSO ≤0.1%).

Free energy calculations : Apply thermodynamic integration to account for entropic penalties missed in docking.

Metabolite screening : Use LC-MS to detect degradation products that may alter activity .

Q. What experimental approaches investigate multi-kinase inhibition potential?

- Methodology :

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., CDK2, Aurora A) using radioisotope-based assays or ADP-Glo™ .

- Target fishing : Employ chemical proteomics (e.g., immobilized compound pull-down + LC-MS/MS) to identify off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.